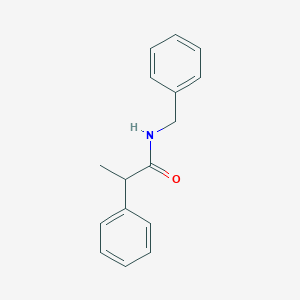![molecular formula C19H18N4O3S B257115 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. For example, the compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, the compound has been found to reduce the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. The compound has been found to possess various biological activities, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound may have toxic effects on normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action. Understanding how the compound exerts its biological effects can provide insights into its potential therapeutic applications. Another direction is to study the compound's pharmacokinetics and pharmacodynamics. This information can help in the development of safe and effective drugs based on this compound. Additionally, future studies can investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-methoxybenzyl hydrazine and 4-methoxybenzaldehyde to form 4-methoxybenzylidene hydrazine. This intermediate is then reacted with 4-methoxyphenylacetic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to form the target compound.
Aplicaciones Científicas De Investigación
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. The compound has also been studied for its potential use as an anti-microbial agent.
Propiedades
Nombre del producto |
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C19H18N4O3S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
6-[(4-methoxyphenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-24-14-5-3-13(4-6-14)11-17-20-21-19-23(17)22-18(27-19)12-26-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
LAEYKJDDYJMHKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)
![6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257108.png)
![ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257111.png)
![3-(4-Methoxybenzyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257116.png)